molecular formula C8H6Cl2N2O3 B1419602 [N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid CAS No. 1210220-80-6

[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid

Cat. No.: B1419602
CAS No.: 1210220-80-6
M. Wt: 249.05 g/mol
InChI Key: LEIUKVPEVMKZOI-UHFFFAOYSA-N
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Description

[N'-(2,4-Dichlorophenyl)hydrazinecarbonyl]formic acid is a hydrazide derivative characterized by a formic acid backbone substituted with a hydrazinecarbonyl group attached to a 2,4-dichlorophenyl aromatic ring. This compound integrates both hydrazide and dichlorophenyl functionalities, which are known to influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[2-(2,4-dichlorophenyl)hydrazinyl]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-1-2-6(5(10)3-4)11-12-7(13)8(14)15/h1-3,11H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIUKVPEVMKZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid typically involves the reaction of 2,4-dichlorophenylhydrazine with glyoxylic acid under controlled conditions. The reaction is carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a stable form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)hydrazinylacetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is used as a precursor for synthesizing other hydrazide derivatives. It serves as a building block in the synthesis of complex organic molecules.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and herbicidal properties. It is used in research to develop new herbicides and antimicrobial agents.

Medicine

While not widely used in medicine, the compound’s derivatives are explored for potential therapeutic applications, including anticancer and antiviral activities .

Industry

In the industrial sector, 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid is primarily used as a herbicide to control weed growth in agricultural fields. Its effectiveness against a broad spectrum of weeds makes it a valuable tool for crop protection.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)hydrazinylacetic Acid involves the inhibition of key enzymes in the metabolic pathways of target organisms. In plants, it disrupts the synthesis of essential amino acids, leading to growth inhibition and eventual death of the weed. The molecular targets include enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hydrazide Derivatives

Compound Name Core Structure Modifications Key Functional Groups Reference
[N'-(2,4-Dichlorophenyl)hydrazinecarbonyl]formic acid Formic acid backbone with 2,4-dichlorophenyl hydrazide –COOH, –NH–NH–CO–, 2,4-Cl₂C₆H₃
2-(2,4-Dichlorophenoxy)-N′-[(4-hydroxyphenyl)methylene]acetohydrazide Acetic acid backbone, phenoxy substituent, hydrazide –O–C₆H₃Cl₂, –CH₂–CO–NH–NH–C₆H₄OH
N-(4-Chlorophenyl)-2-[(2,4-dibromophenoxy)acetyl]hydrazinecarboxamide Carboxamide linkage, dibromophenoxy substituent –CONH–, –O–C₆H₃Br₂, –NH–NH–CO–
N'-(4-Chlorophenyl)formohydrazide Simplified formic hydrazide with 4-chlorophenyl –NH–NH–CHO, 4-ClC₆H₄

Key Observations :

  • The presence of 2,4-dichlorophenyl in the target compound distinguishes it from analogues with single halogen substitutions (e.g., 4-chlorophenyl in ) .
  • Substitutions on the hydrazide nitrogen (e.g., phenoxy or carboxamide groups) alter polarity and binding affinity .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Reference
This compound 249.08 (calc.) Not reported Low (lipophilic dichlorophenyl)
N-(4-Chlorophenyl)formohydrazide 184.62 210 (decomposes) Moderate (polar hydrazide)
3-Nitrophenylhydrazine hydrochloride 189.6 210 (decomposes) High (ionic, hydrophilic)

Key Observations :

  • Dichlorophenyl derivatives exhibit lower solubility in polar solvents compared to nitro- or hydroxyl-substituted analogues .
  • Hydrazide-based compounds often decompose near 210°C, consistent with thermal instability of –NH–NH– bonds .

Key Differences :

  • The target compound’s synthesis avoids sulfonamide or carboxamide intermediates, simplifying purification compared to .

Key Observations :

  • Dichlorophenyl hydrazides in and show divergent applications: anticancer vs. herbicidal , linked to scaffold rigidity and substituent effects .
  • Toxicity data () indicate dichlorophenyl derivatives may pose environmental risks due to bioaccumulation .

Biological Activity

[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid, also known as 2-(2,4-Dichlorophenyl)hydrazinylacetic acid, is a synthetic compound primarily recognized for its herbicidal properties. This compound belongs to the hydrazide family and has been the subject of various studies regarding its biological activities, including antimicrobial effects and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₆Cl₂N₂O₃
  • Molecular Weight : 249.051 Da
  • CAS Number : 1210220-80-6

The structure of this compound features a dichlorophenyl group attached to a hydrazinecarbonyl moiety, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of key metabolic pathways in target organisms.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus100 µg/mL
Escherichia coli200 µg/mL
Bacillus subtilis150 µg/mL
Salmonella typhimurium250 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus and Bacillus subtilis, making it a candidate for further development as an antimicrobial agent.

Herbicidal Activity

As a herbicide, this compound acts by inhibiting critical enzymes involved in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. This inhibition leads to growth suppression and eventual death of target weed species.

Mechanism of Action :

  • Target Enzymes : The compound disrupts the synthesis of essential amino acids.
  • Effect on Weeds : Growth inhibition followed by necrosis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study published in Molecules demonstrated that derivatives of hydrazine compounds, including this compound, showed promising results against various pathogens. The research highlighted the importance of structural modifications in enhancing biological activity.
  • Herbicidal Evaluation :
    In agricultural trials, this compound was evaluated for its effectiveness against common weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, affirming its potential as a selective herbicide.
  • Therapeutic Potential :
    Investigations into the therapeutic applications of this compound have suggested potential anticancer properties. Preliminary studies indicated that derivatives could induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid
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[N'-(2,4-dichlorophenyl)hydrazinecarbonyl]formic acid

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